molecular formula C7H12Cl2N4 B2915136 N-(4-Aminophenyl)guanidine dihydrochloride CAS No. 951323-36-7

N-(4-Aminophenyl)guanidine dihydrochloride

Cat. No.: B2915136
CAS No.: 951323-36-7
M. Wt: 223.1
InChI Key: SJUGMWAHXDABPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Aminophenyl)guanidine dihydrochloride is a chemical compound with the molecular formula C7H11Cl2N3. It is a crystalline solid that is commonly used in various scientific research applications. This compound is known for its high purity and stability, making it an essential tool in advanced research and development projects.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(4-Aminophenyl)guanidine dihydrochloride can be synthesized through a reaction involving 4-nitroaniline and guanidine hydrochloride. The process typically involves the reduction of 4-nitroaniline to 4-aminophenyl, followed by the reaction with guanidine hydrochloride under controlled conditions. The reaction is usually carried out in an aqueous medium with the presence of a reducing agent such as iron powder or tin chloride.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-Aminophenyl)guanidine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: It can be reduced to form amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted guanidine derivatives.

Scientific Research Applications

N-(4-Aminophenyl)guanidine dihydrochloride is widely used in various scientific research fields, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in biochemical assays and as a probe for studying enzyme activities.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-Aminophenyl)guanidine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. For example, it may enhance the release of acetylcholine following a nerve impulse, thereby influencing neurotransmission. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Aminophenyl)guanidine
  • N-(4-Nitrophenyl)guanidine
  • N-(4-Methylphenyl)guanidine

Uniqueness

N-(4-Aminophenyl)guanidine dihydrochloride is unique due to its high stability and purity, making it suitable for precise scientific research applications

Properties

IUPAC Name

2-(4-aminophenyl)guanidine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4.2ClH/c8-5-1-3-6(4-2-5)11-7(9)10;;/h1-4H,8H2,(H4,9,10,11);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJUGMWAHXDABPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)N=C(N)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.